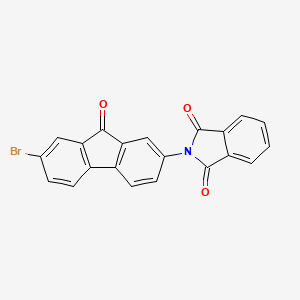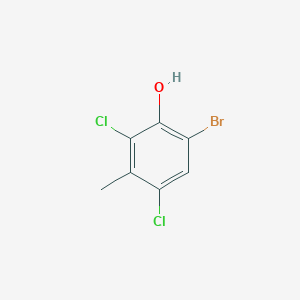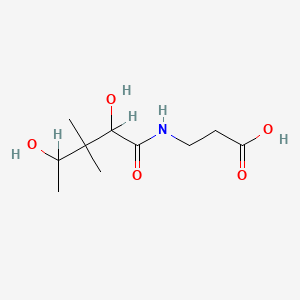
omega-Methyl pantothenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of omega-Methyl pantothenic acid typically involves the chemical modification of pantothenic acid. One common method includes the methylation of the omega position of pantothenic acid using methylating agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound can involve microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to produce pantothenic acid and its derivatives on a large scale. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Omega-Methyl pantothenic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Omega-Methyl pantothenic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating pantothenic acid deficiency and related metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and nutritional supplements.
Mecanismo De Acción
The mechanism of action of omega-Methyl pantothenic acid involves its conversion to coenzyme A (CoA) within the body. Coenzyme A is a critical cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and proteins. The molecular targets and pathways involved include the tricarboxylic acid cycle, fatty acid synthesis, and the synthesis of neurotransmitters and steroid hormones .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to omega-Methyl pantothenic acid include:
Pantothenic acid: The parent compound, essential for CoA synthesis.
Calcium pantothenate: A more stable form of pantothenic acid used in supplements.
Panthenol: An alcohol analog of pantothenic acid used in cosmetics.
Uniqueness
This compound is unique due to its specific methylation, which can alter its biochemical properties and potential therapeutic applications. This modification can enhance its stability and bioavailability compared to other forms of pantothenic acid .
Propiedades
Número CAS |
2545-82-6 |
|---|---|
Fórmula molecular |
C10H19NO5 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(12)10(2,3)8(15)9(16)11-5-4-7(13)14/h6,8,12,15H,4-5H2,1-3H3,(H,11,16)(H,13,14) |
Clave InChI |
LMVBDQSHTURIFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C(C(=O)NCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


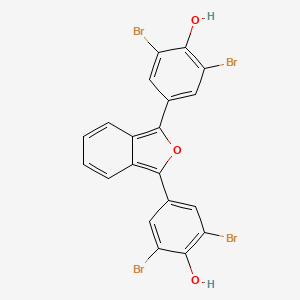
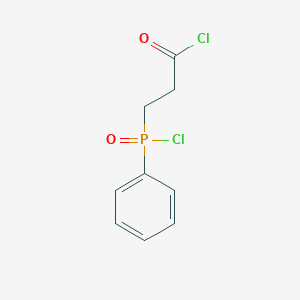
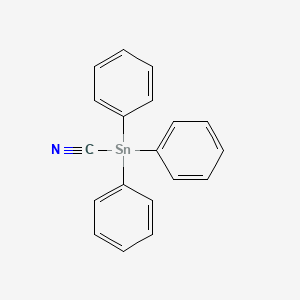


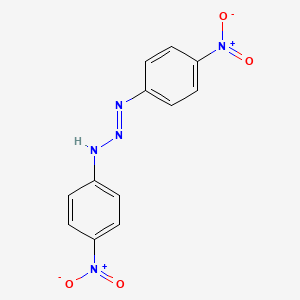
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)


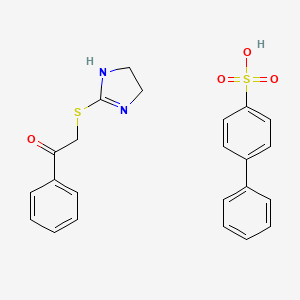
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
